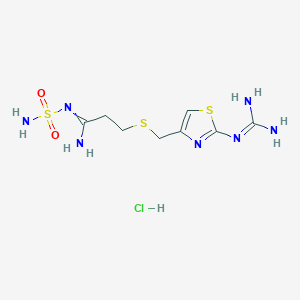
1-(2-(Bromomethyl)-5-ethylphenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-5-ethylphenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, an ethyl group, and a chloropropanone moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-5-ethylphenyl)-1-chloropropan-2-one can be achieved through a multi-step process involving the bromination of a precursor compound followed by chlorination. One common method involves the bromination of 2-ethylphenylmethanol using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromomethyl derivative is then subjected to a Friedel-Crafts acylation reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Bromomethyl)-5-ethylphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide in solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, and ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-5-ethylphenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)-5-ethylphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The chloropropanone moiety can interact with cellular pathways, affecting signal transduction and metabolic processes .
Comparación Con Compuestos Similares
- 1-(2-Bromomethylphenyl)-1-chloropropan-2-one
- 1-(2-(Bromomethyl)-4-methylphenyl)-1-chloropropan-2-one
- 1-(2-(Bromomethyl)-5-isopropylphenyl)-1-chloropropan-2-one
Uniqueness: 1-(2-(Bromomethyl)-5-ethylphenyl)-1-chloropropan-2-one is unique due to the presence of both bromomethyl and chloropropanone functional groups, which confer distinct reactivity and potential for diverse chemical transformations. The ethyl group on the phenyl ring also influences its steric and electronic properties, differentiating it from other similar compounds .
Propiedades
Fórmula molecular |
C12H14BrClO |
|---|---|
Peso molecular |
289.59 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-5-ethylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO/c1-3-9-4-5-10(7-13)11(6-9)12(14)8(2)15/h4-6,12H,3,7H2,1-2H3 |
Clave InChI |
SEZGELUVWDGOIO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)CBr)C(C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(2S)-N-[(1S)-1-carbamoyl-4-(carbamoylamino)butyl]-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B14066850.png)




![2-Propenamide, 2-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14066885.png)


![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);hydron;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B14066912.png)





